Ferric ferrocyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ferric ferrocyanide, also known as iron(III) hexacyanoferrate(II), is a deep blue pigment composed of complex iron cyanides. It was first synthesized in the early 18th century and is considered the first modern synthetic pigment. This compound has been widely used in paints, enamels, and lacquers due to its intense color and stability .

Mechanism of Action

Target of Action

Prussian blue, also known as ferric ferrocyanide, primarily targets radioactive cesium and thallium in the body . It is used as an antidote for certain kinds of heavy metal poisoning . Prussian blue is also known for its peroxidase-mimicking activity, making it a candidate for hydrogen peroxide reduction .

Mode of Action

Prussian blue acts by trapping radioactive cesium and thallium in the intestines, preventing them from being absorbed by the body . This compound is produced when the oxidation of ferrous ferrocyanide salts occurs, resulting in ferric hexacyanoferrate (II) in a cubic lattice crystal structure . It is insoluble in water but can exist in either colloidal or water-soluble form .

Biochemical Pathways

Prussian blue affects the biochemical pathway of hydrogen peroxide reduction. It acts as an advanced electrocatalyst, mimicking the activity of peroxidase enzymes . This makes Prussian blue a prime candidate for the development of nanozymes, which are catalytic nanoparticles that mimic the activity of natural enzymes .

Pharmacokinetics

It reduces the biological half-life of cesium from about 110 days to about 30 days and of thallium from about 8 days to about 3 days . This means that the radioactive material leaves the body faster when Prussian blue is administered . In a study, it was found that intravenously administered Prussian blue nanoparticles underwent fast clearance from blood, highly accumulated in the liver and lungs of mice, and finally cleared from tissues .

Result of Action

The primary result of Prussian blue’s action is the reduction of systemic contamination with radioactive cesium and/or radioactive or non-radioactive thallium . These radioactive materials move through the intestines and pass out of the body (excrete) in bowel movements . This limits the amount of time the body is exposed to radiation .

Action Environment

The action of Prussian blue can be influenced by environmental factors. For instance, Prussian blue nanoparticles have shown promising applications in the biomedical field due to their excellent biosafety, good magnetic properties, outstanding photothermal properties, and the ability to mimic enzymatic behaviors . They have also been used for the degradation of pollutants and generation of hydrogen, providing a sustainable option for environmental remediation and renewable energy production . The conductivity and corrosion resistance of the material need to be improved, and secondary contamination should be decreased or even avoided .

Biochemical Analysis

Biochemical Properties

Prussian blue exhibits oxidase-like activity . It has been shown to mimic three antioxidant enzymes: peroxidase, catalase, and superoxide dismutase This suggests that Prussian blue can interact with these enzymes and other biomolecules in biochemical reactions

Molecular Mechanism

The molecular mechanism of Prussian blue involves its mixed-valence nature, containing FeII and Fe3+ . The characteristic intense blue color of Prussian blue is due to an electronic transition from the FeII to the Fe3+ ion caused by the absorption of orange-red light of the visible spectrum (680–730 nm) . This indicates that Prussian blue exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Prussian blue’s properties, such as its color and stability, can change over time. For instance, it has been reported that Prussian blue pigments were sometimes badly contaminated with alumina hydrate and/or ferrihydrite, a contamination which leads to extensive fading or decolourization of the Prussian blue pigments .

Metabolic Pathways

Given its oxidase-like activity , it is plausible that Prussian blue could interact with enzymes or cofactors involved in oxidative reactions

Transport and Distribution

It is known that Prussian blue is insoluble and forms a stable, blue-colored colloidal suspension in water . This suggests that Prussian blue could be transported and distributed within cells and tissues via endocytosis or other cellular uptake mechanisms.

Subcellular Localization

Given its insolubility and colloidal nature , it is plausible that Prussian blue could localize in the cytoplasm or within endosomes or lysosomes following cellular uptake

Preparation Methods

Ferric ferrocyanide can be synthesized through various methods. One common laboratory method involves the reaction of iron(II) salts with potassium ferrocyanide, resulting in the formation of an insoluble white compound called Berlin white, which is then oxidized to produce the blue pigment . Industrial production often uses sodium ferrocyanide instead of potassium ferrocyanide, with oxidation carried out using reagents like sodium chlorate or sodium chromate .

Chemical Reactions Analysis

Ferric ferrocyanide undergoes several types of chemical reactions:

Oxidation: The initial product, Berlin white, is oxidized to form this compound.

Reduction: this compound can be reduced back to Berlin white under certain conditions.

Substitution: The cyanide ligands in this compound can be substituted with other ligands, altering its properties.

Common reagents used in these reactions include iron(II) salts, potassium ferrocyanide, and various oxidizing agents. The major product formed from these reactions is this compound itself .

Scientific Research Applications

Ferric ferrocyanide has a wide range of applications in scientific research:

Chemistry: It is used as a pigment and in the synthesis of other compounds.

Biology: This compound is used in histopathology to detect iron in biological tissues.

Industry: This compound and its analogues are used in catalysis, energy storage, and environmental remediation.

Comparison with Similar Compounds

Ferric ferrocyanide is unique among pigments due to its intense color and stability. Similar compounds include:

Chinese blue: A very dark pigment with a greenish tint.

Milori blue: A pigment with a reddish tint.

Toning blue: A dull pigment with a strong red tone.

This compound analogues, such as those containing cobalt, nickel, or manganese, share similar structural properties but have different applications, particularly in catalysis and energy storage .

This compound’s versatility and unique properties make it a valuable compound in various fields, from art to medicine and beyond.

Properties

CAS No. |

14038-43-8 |

|---|---|

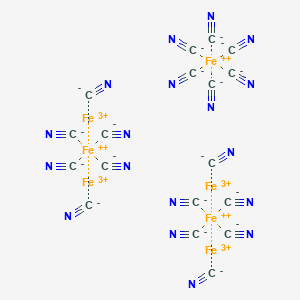

Molecular Formula |

C18Fe7N18 |

Molecular Weight |

859.2 g/mol |

IUPAC Name |

iron(2+);iron(3+);octadecacyanide |

InChI |

InChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3 |

InChI Key |

DCYOBGZUOMKFPA-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Color/Form |

Dark blue powder Purple powder Relatively strongly colored |

density |

1.80 g/cu cm |

Key on ui other cas no. |

14038-43-8 |

Pictograms |

Irritant |

solubility |

Mostly insoluble in hot or cold water. 6 mg/mL at 25 deg C Insoluble in dilute acid, organic solvents Slightly soluble in most organic solvents. Soluble in oxalic acid; precipitates on exposure to light Solubility in 2-methoxyethanol = 10 g/L. Solubility in ethanol = 20 g/L In water, 6 mg/mL at 25 °C |

Synonyms |

Berlin blue ferric ferrocyanide ferrihexacyanoferrate ferrocin ferrotsin Prussian blue |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prussian blue interact with cesium in the body?

A1: Prussian blue exhibits its effect primarily in the digestive tract. It acts as an ion exchanger, preferentially binding to cesium ions over potassium due to their similar ionic radii. [] This binding prevents the reabsorption of cesium from the intestines back into the bloodstream, promoting its elimination through feces and thus shortening its biological half-life. []

Q2: What is the mechanism of action of Prussian blue in treating thallium poisoning?

A2: Prussian blue acts as a non-absorbable agent in the gastrointestinal tract, effectively binding to thallium. It disrupts the enteroenteric cycle of thallium, trapping it within the intestines and preventing its reabsorption into the bloodstream. This mechanism enhances fecal excretion of thallium, accelerating its elimination from the body. []

Q3: What is the molecular formula and weight of Prussian blue?

A3: Prussian blue has a variable composition, often represented as Fe7(CN)18(H2O)x, where x can range from 14 to 18. Its molecular weight varies depending on the degree of hydration.

Q4: What spectroscopic techniques are used to characterize Prussian blue?

A4: Several spectroscopic methods are employed to analyze Prussian blue, including:

- Infrared (IR) spectroscopy: Used to identify the characteristic C≡N stretching mode around 2083 cm-1, confirming the presence of the Fe(II)-CN-Fe(III) fragment. []

- Mössbauer spectroscopy: Helps determine the oxidation states of iron atoms in the compound, revealing the presence of both Fe3+ (high spin) and Fe2+ (low spin). []

- X-ray photoelectron spectroscopy (XPS): Useful for analyzing the elemental composition and oxidation states of metal ions within the Prussian blue structure. []

Q5: How does the incorporation of vanadium ions impact the stability of Prussian blue analogues in sodium-ion batteries?

A5: Introducing vanadium ions into the Prussian blue structure, specifically oxidizing V3+ to V4+, enhances the electrochemical stability of the material. This increased stability is attributed to the altered redox properties and structural changes induced by vanadium incorporation. []

Q6: How do Prussian blue nanoparticles (PB-NPs) function as artificial enzymes?

A6: PB-NPs possess remarkable catalytic activities mimicking various enzymes:

- Superoxide dismutase activity: They exhibit the ability to convert superoxide radicals into less harmful species. []

Q7: Can you elaborate on the catalytic application of Prussian blue analogue/carbon nanotube composite material?

A7: The composite of Prussian blue analogue with carbon nanotubes demonstrates enhanced catalytic activity in the epoxidation of styrene compared to individual components. The carbon nanotubes provide a larger surface area and improved particle dispersion for the Prussian blue analogue, leading to superior catalytic performance. Kinetic studies reveal a significantly lower activation energy for the composite, highlighting its enhanced efficiency. []

Q8: How is density functional theory (DFT) employed in studying Prussian blue?

A8: DFT calculations are crucial for understanding the electronic structure and properties of Prussian blue:

- Prediction of crystal and electronic structure: DFT helps model the complex magnetic ground state and electronic interactions within the Prussian blue lattice. []

- Screening of organic ligands: In the context of dye-sensitized photoelectrochemical cells, DFT calculations help screen and identify suitable organic ligands for efficient electron transfer processes involving Prussian blue. []

Q9: How does the incorporation of molybdenum affect the enzyme-like activity of Prussian blue analog nanocages?

A9: Doping Prussian blue analog nanocages with molybdenum significantly enhances their peroxidase and laccase mimicking activities. This improvement is attributed to the tailoring of size, morphology, composition, and complex structure resulting from molybdenum doping. []

Q10: How stable are Prussian blue nanoparticles under various conditions?

A10: Prussian blue nanoparticles exhibit remarkable stability even under harsh conditions, including high temperatures, extreme pH levels, and high salt concentrations. This robustness makes them suitable for various applications, particularly in biological systems. []

Q11: What is the primary route of elimination for Prussian blue after administration?

A11: Prussian blue is not absorbed from the gastrointestinal tract in significant amounts. Following oral administration, it primarily undergoes fecal excretion, effectively removing bound substances like cesium or thallium from the body. []

Q12: How does dietary fiber affect cesium-137 retention in the presence of Prussian blue?

A12: Dietary factors like beet pulp, a source of dietary fiber, can influence cesium-137 retention. While beet pulp alone might not significantly increase total cesium excretion, when combined with Prussian blue, it contributes to a more effective removal of cesium-137 from the body. []

Q13: How effective is Prussian blue in reducing radiocesium contamination in living organisms?

A13: Studies in ewes demonstrate that Prussian blue effectively reduces radiocesium contamination in tissues. Administering Prussian blue to ewes previously fed with cesium-137 contaminated wheat significantly reduced the radiocesium concentration in their blood and tissues. []

Q14: What in vivo models are used to study the therapeutic potential of Prussian blue?

A14: Several animal models have been employed to investigate the efficacy of Prussian blue:

- Ovine models: Used to study the reduction of radiocesium contamination in tissues. []

- Rat models: Employed to investigate the effect of Prussian blue on thallium elimination and its potential in treating thallium poisoning. [, ]

Q15: How can Prussian blue be used in targeted drug delivery systems?

A15: Researchers are exploring Prussian blue's potential in developing targeted drug delivery systems:

- Nanoparticle-based delivery: Prussian blue nanoparticles (PBNPs) can be functionalized with targeting ligands to deliver therapeutic agents specifically to cancer cells. []

- Magnetic targeting: Superparamagnetic iron oxide nanoparticles (SPIONs) coated with Prussian blue can be guided to specific tissues using external magnetic fields, enabling targeted delivery. [, ]

Q16: How is Prussian blue staining used in the diagnosis of ocular siderosis?

A17: Prussian blue staining helps detect the presence of iron deposits in ocular tissues. In cases of ocular siderosis, where iron accumulates in the eye, Prussian blue staining of the anterior lens capsule or vitreous fluid can confirm the presence of iron, aiding in diagnosis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

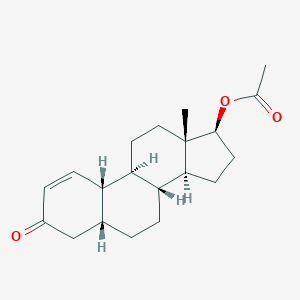

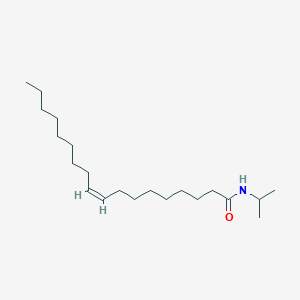

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)